Ethyl 2-(furan-2-carboxamido)-4-methylthiazole-5-carboxylate
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Description
Ethyl 2-(furan-2-carboxamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H12N2O4S and its molecular weight is 280.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives have been known to interact with various biological targets leading to their therapeutic efficacy .
Biochemical Pathways
Furan derivatives have been known to interact with various biochemical pathways leading to their therapeutic efficacy .
Pharmacokinetics
Furan derivatives have been known to exhibit various pharmacokinetic properties that contribute to their bioavailability .
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The action of furan derivatives can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
It is known that furan-carboxamide derivatives, to which this compound belongs, have shown significant influence on the anti-influenza activity
Cellular Effects
Furan-carboxamide derivatives have been reported to inhibit the influenza A H5N1 virus , suggesting that they may have an impact on cellular processes related to viral replication.
Molecular Mechanism
Furan-carboxamide derivatives have been found to inhibit the influenza A H5N1 virus , suggesting that they may interact with biomolecules involved in the viral life cycle.
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-3-17-11(16)9-7(2)13-12(19-9)14-10(15)8-5-4-6-18-8/h4-6H,3H2,1-2H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXNAYMOZRVTLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.